N-(5-chloro-2-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-15-4-3-12(18)8-14(15)20-17(21)11-2-5-16(19-9-11)24-13-6-7-23-10-13/h2-5,8-9,13H,6-7,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBVKNCWKVYALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C(C=C2)OC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Nitration and Reduction: Starting with 5-chloro-2-methoxyaniline, nitration followed by reduction can yield 5-chloro-2-methoxyaniline.
Coupling Reaction: The aniline derivative can then be coupled with 6-bromo-nicotinic acid under basic conditions to form the nicotinamide core.
Etherification: The final step involves the etherification of the nicotinamide with tetrahydrofuran-3-ol under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-2-methoxybenzoic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Core Structure Variations
Nicotinamide vs. Nicotinonitrile Derivatives
- Target Compound : The nicotinamide core enables hydrogen-bonding interactions via the amide group, which is critical for target binding in many pharmaceuticals.
- Nicotinonitrile Analogs (e.g., 5a–5c in ): These derivatives replace the amide with a nitrile group, reducing hydrogen-bonding capacity but increasing electrophilicity. For example, 6-(5-bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile (5c) incorporates a bromobenzofuran moiety, enhancing aromatic stacking interactions .
Quinazoline-Based Kinase Inhibitors
Substituent Analysis
Tetrahydrofuran-3-yloxy Group
- Target Compound vs. Afatinib : Both compounds include the tetrahydrofuran-3-yloxy group, which likely improves solubility and pharmacokinetics due to its oxygen-rich, semi-polar nature. In afatinib, this group contributes to binding selectivity in kinase pockets .
- Patent Compound (): Another benzamide derivative with a tetrahydrofuran-3-yl group highlights the substituent’s versatility in enhancing synthetic accessibility and metabolic stability .
Aromatic and Halogen Substituents
- 5-Chloro-2-methoxyphenyl Group : The chloro and methoxy groups in the target compound may enhance lipophilicity and receptor affinity, akin to the 3-chloro-4-fluorophenyl group in afatinib .
- Bromobenzofuran in Nicotinonitriles (): Bulkier substituents like bromobenzofuran in 5a–5c may limit membrane permeability compared to the target compound’s smaller aryl group .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Substituent Effects on Properties
Biological Activity
N-(5-chloro-2-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : 348.8 g/mol
- CAS Number : 2034470-05-6
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 348.8 g/mol |
| CAS Number | 2034470-05-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which may include:
- Nicotinamide Pathways : The nicotinamide moiety may influence NAD+/NADH-dependent enzymes, impacting metabolic pathways.
- Inflammatory Response Modulation : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in inflammatory diseases.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
-
Anticancer Activity :
- Compounds with a nicotinamide core have been studied for their anticancer properties. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and colon cancer, with IC values ranging from low micromolar to sub-micromolar concentrations .
- A study highlighted that certain derivatives could inhibit tubulin polymerization and induce cell cycle arrest in the G2/M phase, which is critical for cancer therapy .
- Anti-inflammatory Effects :
-
Neuroprotective Potential :
- Some studies have suggested that nicotinamide derivatives can protect neuronal cells from apoptosis and oxidative stress, indicating potential applications in neurodegenerative diseases.
Case Studies
Several case studies provide insights into the biological activities of related compounds:
-
Study on Anticancer Efficacy :
- A recent study evaluated a series of nicotinamide derivatives for their anticancer activity against various cell lines. The most potent compound exhibited an IC value of 0.283 mM against TNF-alpha release in human monocytic cells, demonstrating significant anti-inflammatory and anticancer properties .
- Inflammation Model Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
